molecular formula C15H16N4O3S B10863579 N-(2,5-dimethoxyphenyl)-2-(pyridin-3-ylcarbonyl)hydrazinecarbothioamide

N-(2,5-dimethoxyphenyl)-2-(pyridin-3-ylcarbonyl)hydrazinecarbothioamide

Cat. No.: B10863579
M. Wt: 332.4 g/mol
InChI Key: QXDZXVQJTJYFRH-UHFFFAOYSA-N
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Description

N-(2,5-DIMETHOXYPHENYL)-2-(3-PYRIDYLCARBONYL)-1-HYDRAZINECARBOTHIOAMIDE is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a dimethoxyphenyl group, a pyridylcarbonyl group, and a hydrazinecarbothioamide moiety. Its multifaceted structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-DIMETHOXYPHENYL)-2-(3-PYRIDYLCARBONYL)-1-HYDRAZINECARBOTHIOAMIDE typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:

    Preparation of 2,5-dimethoxybenzaldehyde: This can be achieved through the methylation of 2,5-dihydroxybenzaldehyde using dimethyl sulfate in the presence of a base.

    Formation of the hydrazone: The 2,5-dimethoxybenzaldehyde is then reacted with hydrazine hydrate to form the corresponding hydrazone.

    Acylation: The hydrazone is acylated with 3-pyridinecarboxylic acid chloride in the presence of a base to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-DIMETHOXYPHENYL)-2-(3-PYRIDYLCARBONYL)-1-HYDRAZINECARBOTHIOAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can yield hydrazine derivatives.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

N-(2,5-DIMETHOXYPHENYL)-2-(3-PYRIDYLCARBONYL)-1-HYDRAZINECARBOTHIOAMIDE has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of N-(2,5-DIMETHOXYPHENYL)-2-(3-PYRIDYLCARBONYL)-1-HYDRAZINECARBOTHIOAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,5-Dimethoxyphenyl)-2-(2-pyridylcarbonyl)-1-hydrazinecarbothioamide
  • N-(3,4-Dimethoxyphenyl)-2-(3-pyridylcarbonyl)-1-hydrazinecarbothioamide

Uniqueness

N-(2,5-DIMETHOXYPHENYL)-2-(3-PYRIDYLCARBONYL)-1-HYDRAZINECARBOTHIOAMIDE is unique due to its specific substitution pattern on the aromatic rings and the presence of both a pyridylcarbonyl group and a hydrazinecarbothioamide moiety. These structural features confer distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C15H16N4O3S

Molecular Weight

332.4 g/mol

IUPAC Name

1-(2,5-dimethoxyphenyl)-3-(pyridine-3-carbonylamino)thiourea

InChI

InChI=1S/C15H16N4O3S/c1-21-11-5-6-13(22-2)12(8-11)17-15(23)19-18-14(20)10-4-3-7-16-9-10/h3-9H,1-2H3,(H,18,20)(H2,17,19,23)

InChI Key

QXDZXVQJTJYFRH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=S)NNC(=O)C2=CN=CC=C2

Origin of Product

United States

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